2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
Overview
Description
2,2-Difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C5H8F2N4 and a molecular weight of 162.14 g/mol . This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethyl group and an amine group. The presence of fluorine atoms often imparts unique properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-1H-1,2,4-triazole with a difluoromethylating agent under controlled conditions. The reaction typically requires a base, such as sodium hydroxide, and a solvent like dichloromethane . The reaction is carried out at room temperature with careful pH control to ensure the desired product is obtained.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2,2-Difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, which can be catalyzed by various reagents.
Difluoromethylation: The difluoromethyl group can be introduced or modified through difluoromethylation reactions using specific reagents.
Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and difluoromethylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it more effective in its interactions .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives such as fluconazole and voriconazole, which are known for their antifungal properties . Compared to these compounds, 2,2-difluoro-2-(3-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine may offer unique advantages due to the presence of the difluoromethyl group, which can enhance its chemical stability and biological activity .
Properties
IUPAC Name |
2,2-difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2N4/c1-3-9-4(11-10-3)5(6,7)2-8/h2,8H2,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWZXCGQOMWURJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(CN)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.